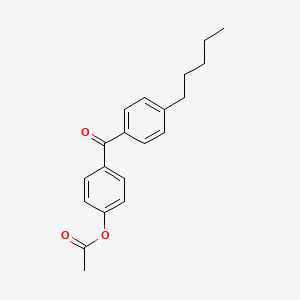

4-Acetoxy-4'-pentylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetoxy-4’-pentylbenzophenone is a benzophenone derivative that has recently gained considerable attention in the field of scientific research. It belongs to the family of ultraviolet (UV) light-absorbing compounds and can be used in the synthesis of different materials. The compound has a linear formula of C20H22O3 and a molecular weight of 310.39 g/mol.

Métodos De Preparación

The synthesis of 4-Acetoxy-4’-pentylbenzophenone involves several steps. One practical approach is the acetylation of 4’-pentylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial production methods may involve more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the need for extensive purification steps, making it more economical for large-scale production .

Análisis De Reacciones Químicas

4-Acetoxy-4’-pentylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols .

Aplicaciones Científicas De Investigación

4-Acetoxy-4’-pentylbenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a UV light-absorbing compound in the synthesis of various materials, including polymers and coatings.

Biology: The compound’s UV-absorbing properties make it useful in biological studies, particularly in the development of UV-protective agents and sunscreens.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for skin conditions.

Industry: It is used in the production of UV-curable resins and coatings, which are essential in various industrial applications, including electronics and automotive industries.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-4’-pentylbenzophenone involves its ability to absorb UV radiation. This absorption leads to the formation of excited states, which can then undergo various photochemical reactions. The compound’s molecular targets include UV-sensitive molecules and pathways involved in photoprotection . The exact pathways and molecular targets are still under investigation, but its UV-absorbing properties are central to its effects .

Comparación Con Compuestos Similares

4-Acetoxy-4’-pentylbenzophenone can be compared with other benzophenone derivatives, such as oxybenzone and dioxybenzone. These compounds also have UV-absorbing properties and are used in similar applications, such as sunscreens and UV-protective agents . 4-Acetoxy-4’-pentylbenzophenone is unique due to its specific chemical structure, which may offer distinct advantages in terms of stability and efficacy.

Similar compounds include:

Oxybenzone: Used in sunscreens and other UV-protective products.

Dioxybenzone: Another UV-absorbing compound used in sunscreens.

Benzophenone-3: Commonly used in cosmetics and personal care products for UV protection.

Actividad Biológica

4-Acetoxy-4'-pentylbenzophenone (CAS No. 890099-76-0) is a synthetic organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an acetoxy group and a pentyl chain attached to the benzophenone core. Its molecular formula is C_{16}H_{18}O_{3}, and it has a molecular weight of approximately 270.31 g/mol. The compound's structure contributes to its lipophilicity, influencing its interaction with biological membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzophenones, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Study:

A recent study assessed the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the proportion of apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effects on cytokine production. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature allows the compound to integrate into lipid membranes, disrupting their integrity.

- Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing prostaglandin synthesis.

- Gene Expression Modulation: The compound can influence gene expression related to apoptosis and cell cycle regulation.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low toxicity at therapeutic concentrations; however, long-term exposure effects remain unclear. Standard toxicological assessments must be conducted to evaluate potential adverse effects.

Propiedades

IUPAC Name |

[4-(4-pentylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHWECQLKIHAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641715 |

Source

|

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-76-0 |

Source

|

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.